molecular formula C23H23ClN2O2S B2698601 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223797-94-1

3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No. B2698601
CAS RN: 1223797-94-1
M. Wt: 426.96
InChI Key: HVZLIFRURCMMMY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a chemical compound that belongs to the class of spirocyclic compounds. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. 6]undec-3-ene-2-thione.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione have been investigated in several studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit fungal growth. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione in lab experiments include its ease of synthesis, high potency, and broad spectrum of biological activity. However, the compound has some limitations, including its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several future directions for the research on 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione. These include:
1. Investigation of the compound's mechanism of action and identification of its molecular targets.
2. Development of more specific analogs of the compound with improved potency and selectivity.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models.
5. Development of new methods for the synthesis of the compound and its analogs.
Conclusion
In conclusion, 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a promising compound with potential therapeutic applications. Its ease of synthesis, high potency, and broad spectrum of biological activity make it a valuable tool for scientific research. Further investigation is needed to fully understand its mechanism of action and identify its molecular targets. The development of more specific analogs of the compound with improved potency and selectivity is also an important area of future research.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves the reaction of 3-chlorophenyl isothiocyanate and 4-methoxybenzoyl hydrazine in the presence of triethylamine. The reaction mixture is heated under reflux for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. The compound has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease.

properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c1-28-19-11-9-16(10-12-19)21(27)26-22(29)20(17-7-6-8-18(24)15-17)25-23(26)13-4-2-3-5-14-23/h6-12,15H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZLIFRURCMMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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